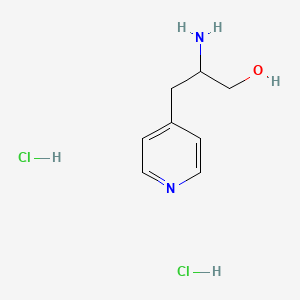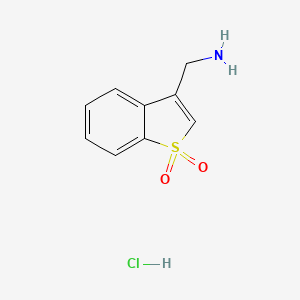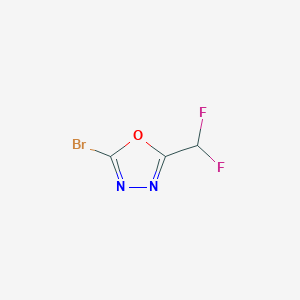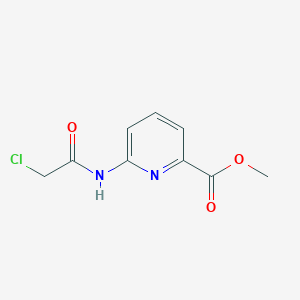![molecular formula C10H14ClN3O3 B1379631 6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride CAS No. 1803605-67-5](/img/structure/B1379631.png)
6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride
描述
6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a carboxylic acid group and an acetamido group, which is further substituted with a dimethylamino group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of methyl groups attached to the pyridine ring using oxidizing agents like potassium permanganate.
Acetamido Group Addition: The acetamido group is introduced through acylation reactions, where the pyridine derivative is reacted with acetic anhydride or acetyl chloride.
Dimethylamino Substitution: The dimethylamino group is introduced by reacting the acetamido derivative with dimethylamine under suitable conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: N-oxides.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The dimethylamino group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions.
相似化合物的比较
Similar Compounds
6-Aminopyridine-2-carboxylic acid: Lacks the acetamido and dimethylamino groups, making it less versatile in biological applications.
2-Acetamidopyridine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
N,N-Dimethyl-2-aminopyridine: Lacks the carboxylic acid and acetamido groups, limiting its use in certain synthetic applications.
Uniqueness
6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research fields.
属性
IUPAC Name |
6-[[2-(dimethylamino)acetyl]amino]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-13(2)6-9(14)12-8-5-3-4-7(11-8)10(15)16;/h3-5H,6H2,1-2H3,(H,15,16)(H,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBNCKXBRYWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)


![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)




